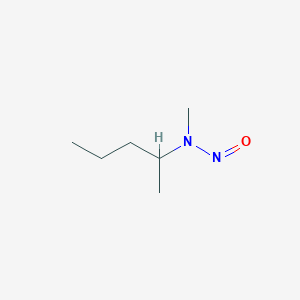![molecular formula C17H17N5 B14281301 Ethenamine, 2-(1-[1,1'-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl- CAS No. 125038-15-5](/img/structure/B14281301.png)
Ethenamine, 2-(1-[1,1'-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenamine, 2-(1-[1,1’-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl- is a complex organic compound that features a biphenyl group, a tetrazole ring, and a dimethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethenamine, 2-(1-[1,1’-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl- typically involves multi-step organic reactions. One common method involves the reaction of 2-acetylbiphenyl with isopropylamine in the presence of a transaminase enzyme. This reaction is catalyzed by a rationally designed variant of the Vibrio fluvialis amine transaminase, which has been engineered to improve its catalytic efficiency and enantioselectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biocatalysts such as transaminases offers an environmentally sustainable approach to producing pure chiral amines, which are important building blocks in pharmaceuticals and agrochemicals .
Analyse Des Réactions Chimiques
Types of Reactions: Ethenamine, 2-(1-[1,1’-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, cyanides, and amines can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
Ethenamine, 2-(1-[1,1’-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions and protein binding.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in the production of various industrial chemicals
Mécanisme D'action
The mechanism of action of Ethenamine, 2-(1-[1,1’-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The biphenyl and tetrazole groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Ethanimine: An organonitrogen compound classified as an imine, formed by reacting acetaldehyde and ammonia.
N-Methylmethanimine: A related compound with a similar structure but different functional groups.
Uniqueness: Ethenamine, 2-(1-[1,1’-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl- is unique due to its combination of a biphenyl group, a tetrazole ring, and a dimethylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
125038-15-5 |
|---|---|
Formule moléculaire |
C17H17N5 |
Poids moléculaire |
291.35 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[1-(4-phenylphenyl)tetrazol-5-yl]ethenamine |
InChI |
InChI=1S/C17H17N5/c1-21(2)13-12-17-18-19-20-22(17)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,1-2H3 |
Clé InChI |
IDMFUJVGVCRTNX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=CC1=NN=NN1C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid](/img/structure/B14281223.png)
![1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]-](/img/structure/B14281229.png)


![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B14281248.png)


![N-[Bis(4-methylphenyl)methyl]formamide](/img/structure/B14281275.png)
![[2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate](/img/structure/B14281279.png)


![1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene](/img/structure/B14281313.png)

